N-Desmethyl Terbinafine-d7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

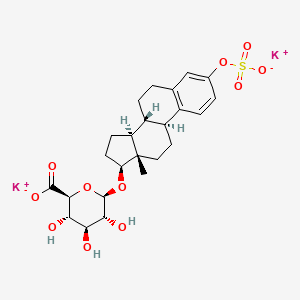

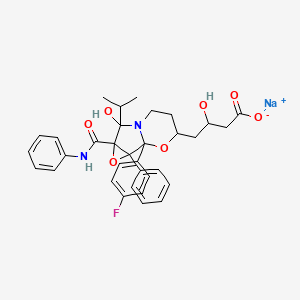

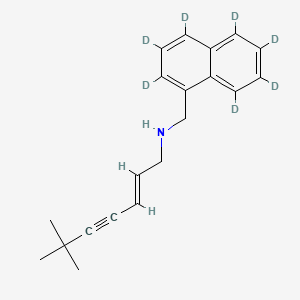

“N-Desmethyl Terbinafine-d7” is a deuterated metabolite of Terbinafine . It is an orally active, antimycotic allylamine related to naftifine . It is generally used for Quality Control (QC), Quality Assurance (QA) during commercial production of Terbinafine and its related formulations .

Molecular Structure Analysis

The molecular formula of “this compound” is C20H14D7NO2 . Its molecular weight is 314.43 .Scientific Research Applications

Pharmacokinetics and Drug Metabolism : Several studies focused on the pharmacokinetics of Terbinafine, its metabolites, and methods for their determination in biological fluids. For instance, a study by Denouël et al. (1995) developed a high-performance liquid chromatographic method for determining Terbinafine and its desmethyl metabolite in human plasma, essential for investigating the drug's pharmacokinetics in human studies (Denouël et al., 1995). Another study by Bhadoriya et al. (2019) developed a sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for determining Terbinafine in human plasma, useful in bioequivalence studies (Bhadoriya et al., 2019).

Toxicology and Drug Safety : Barnette et al. (2018) explored the toxicological mechanism of Lamisil (Terbinafine), particularly focusing on the reactive metabolite 6,6‐dimethyl‐2‐hepten‐4‐ynal (TBF‐A) and its formation through the metabolism of Terbinafine (Barnette et al., 2018).

Antifungal Resistance : A study by Yamada et al. (2017) investigated the resistance of Trichophyton clinical isolates to Terbinafine, finding specific point mutations in the squalene epoxidase gene responsible for reduced susceptibility to the drug (Yamada et al., 2017).

Drug Formulation and Delivery : Şen and Güven (2002) conducted deswelling studies of poly(N-vinyl-2-pyrrolidone/itaconic acid) hydrogels swollen in water and Terbinafine hydrochloride solutions, indicating the potential application in drug delivery systems (Şen & Güven, 2002).

Genotoxicity Studies : Tolomeotti et al. (2015) evaluated the potential genotoxic effects of Terbinafine in cultured human peripheral blood lymphocytes, providing insights into the safety profile of the drug (Tolomeotti et al., 2015).

Clinical Efficacy and Adverse Effects : Gupta et al. (1998) reported on severe cutaneous adverse reactions associated with Terbinafine therapy, highlighting the importance of monitoring for adverse effects in clinical settings (Gupta et al., 1998).

Drug Interactions and Inhibitory Effects : Abdel‐Rahman et al. (1999) investigated Terbinafine as a CYP2D6 inhibitor in vivo, contributing to the understanding of its interactions with other drugs metabolized by this enzyme (Abdel‐Rahman et al., 1999).

Mechanism of Action

Target of Action

N-Desmethyl Terbinafine-d7, like its parent compound Terbinafine, primarily targets the squalene epoxidase , also known as squalene monooxygenase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .

Mode of Action

This compound inhibits the action of squalene epoxidase . This inhibition prevents the formation of ergosterol and leads to an accumulation of squalene . The buildup of squalene weakens the cell wall of fungal cells, thereby inhibiting their growth and proliferation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, the compound disrupts the conversion of squalene to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability and increased permeability in the fungal cell membrane, and an accumulation of squalene, which is toxic to the fungal cell .

Pharmacokinetics

This compound, similar to TMC207, is metabolized to an active derivative and both compounds are eliminated with long terminal half-lives (50 to 60 h in mice) reflecting slow release from tissues such as lung and spleen . Upon administration, maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to 168 h postdose (AUC168h), and minimum plasma concentration (Cmin) were approximately dose proportional between 8 and 64 mg/kg .

Result of Action

The inhibition of ergosterol synthesis by this compound results in a weakened fungal cell wall . This weakening disrupts the normal functioning of the fungal cell, leading to its death . Therefore, the compound exhibits fungicidal activity.

Safety and Hazards

Future Directions

“N-Desmethyl Terbinafine-d7” is used for research, analysis, and scientific education . It’s also used in the process of Abbreviated New Drug Application (ANDA) filing to FDA and toxicity study of respective drug formulation . Therefore, it’s likely to continue being used in these areas in the future.

properties

IUPAC Name |

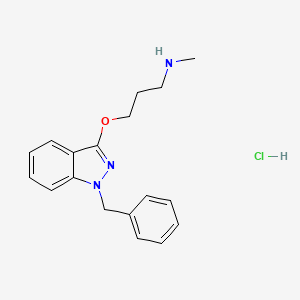

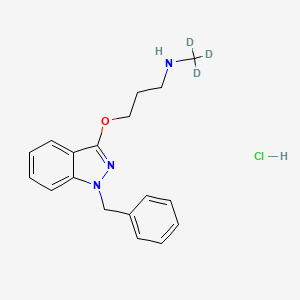

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-YPEAPPCBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

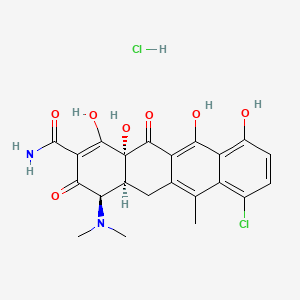

![(6R,8S,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B565537.png)